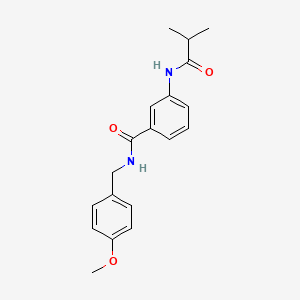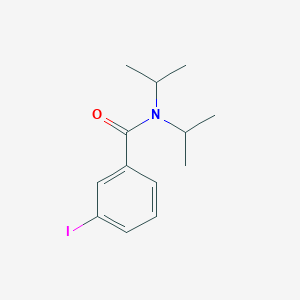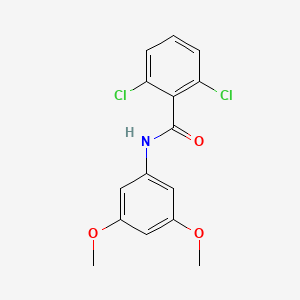
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate, also known as NM-2, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Wirkmechanismus
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate acts as a competitive inhibitor of PARP by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins and DNA. The inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. In addition, this compound has been shown to modulate the activity of other enzymes, such as histone deacetylases and protein kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound enhances the cytotoxicity of DNA-damaging agents and induces cell death. In animal models of disease, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has also been shown to modulate the activity of other enzymes, such as histone deacetylases and protein kinases, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in lab experiments include its high potency and specificity as a PARP inhibitor. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be useful in studying these pathways. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration in animal models.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate in scientific research. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Another area of interest is the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Additionally, the development of new PARP inhibitors based on the structure of this compound may lead to the discovery of more potent and selective inhibitors.
Synthesemethoden
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 2-(4-nitrophenyl)acetyl chloride in the presence of a base. The reaction proceeds through an acylation mechanism and yields this compound as a white solid. The synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-2-oxoethyl 2-(methylamino)benzoate has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to enhance the cytotoxicity of DNA-damaging agents, such as radiation and chemotherapy, in cancer cells. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-17-14-5-3-2-4-13(14)16(20)23-10-15(19)11-6-8-12(9-7-11)18(21)22/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIQHQQPWLJKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)


![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)
![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)

![N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)



